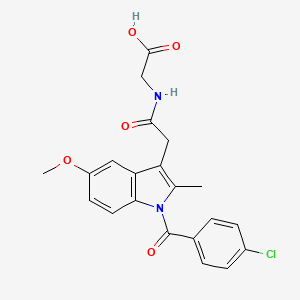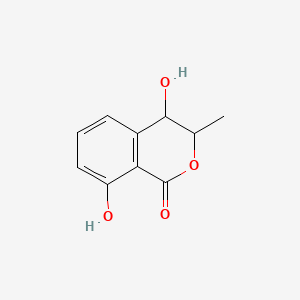
三ヨウ化アンチモン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This ruby-red solid is the only characterized binary iodide of antimony, containing antimony in its +3 oxidation state . It is known for its unique structure, which varies between its gaseous and solid states. In the gaseous state, it forms a molecular, pyramidal species, while in the solid state, the antimony center is surrounded by an octahedron of six iodide ligands .
科学的研究の応用
Antimony(III) iodide has several applications in scientific research:
作用機序
Target of Action
Antimony triiodide (SbI3) is a ruby-red solid that is the only characterized “binary” iodide of antimony . It contains antimony in its +3 oxidation state It has been used as a catalyst in the synthesis of polyfunctionalized piperidines .
Mode of Action
As a Lewis acid, SbI3 accelerates the formation of intermediates via coordination with carbonyl groups . It plays a crucial role in the tandem condensation reaction of aromatic aldehydes, anilines, and β-keto esters . This reaction is efficient and convenient, resulting in the synthesis of highly diversified piperidines .
Biochemical Pathways
It’s known that sbi3 plays a role in the synthesis of piperidines , which are essential building blocks for numerous natural products, pharmaceutical molecules, and organic fine chemicals . Piperidines exhibit diverse biological features and are used as therapeutic agents in the treatment of diseases such as cancer metastasis, diabetes, and influenza .
Pharmacokinetics
It’s known that sbi3 is soluble in water, partially hydrolyses , and is soluble in benzene, alcohol, acetone, and other substances . These properties could potentially impact its bioavailability.
Result of Action
It’s known that sbi3 can act as a catalyst in chemical reactions, accelerating the formation of certain compounds . More research is needed to fully understand the molecular and cellular effects of SbI3’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of SbI3. For instance, SbI3 is more soluble in alkaline than in acid mine wastes , suggesting that the pH of the environment can influence its solubility and, consequently, its action. Furthermore, SbI3 exhibits high-pressure phase stability , indicating that pressure can also influence its action. More research is needed to fully understand how various environmental factors influence the action of SbI3.
準備方法
Synthetic Routes and Reaction Conditions: Antimony(III) iodide can be synthesized through several methods:
Direct Reaction: It can be formed by the direct reaction of antimony with elemental iodine.
Reaction with Hydroiodic Acid: Another method involves reacting antimony trioxide with concentrated hydroiodic acid.
Boiling Suspension Method: Antimony powder can be reacted with iodine in boiling benzene or tetrachloroethane to produce antimony(III) iodide.
Industrial Production Methods: The industrial production of antimony(III) iodide typically involves the direct reaction of antimony with iodine due to its simplicity and efficiency. The reaction is carried out in a controlled environment to manage the exothermic nature of the process .
化学反応の分析
Types of Reactions: Antimony(III) iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of antimony.
Reduction: It can be reduced to elemental antimony under certain conditions.
Substitution: Antimony(III) iodide can participate in substitution reactions where iodide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as nitric acid can oxidize antimony(III) iodide.
Reducing Agents: Reducing agents like hydrogen gas can reduce it to elemental antimony.
Substitution Reactions: These reactions often involve ligands such as chloride or bromide ions.
Major Products:
Oxidation Products: Higher oxidation state compounds of antimony.
Reduction Products: Elemental antimony.
Substitution Products: Compounds where iodide ions are replaced by other ligands.
類似化合物との比較
Bismuth(III) iodide (BiI₃): Similar in structure but with bismuth instead of antimony.
Antimony(III) chloride (SbCl₃): Similar in terms of antimony’s oxidation state but with chloride ions instead of iodide.
Lead(II) bromide (PbBr₂): Another halide compound with similar applications in the semiconductor industry.
Uniqueness: Antimony(III) iodide is unique due to its specific structure and properties, particularly its ability to act as a dopant in thermoelectric materials. Its ruby-red color and specific reactivity also distinguish it from other similar compounds .
特性
CAS番号 |
7790-44-5 |
|---|---|
分子式 |
I3Sb |
分子量 |
502.473 g/mol |
IUPAC名 |
antimony(3+);triiodide |
InChI |
InChI=1S/3HI.Sb/h3*1H;/q;;;+3/p-3 |
InChIキー |
KWQLUUQBTAXYCB-UHFFFAOYSA-K |
SMILES |
[Sb](I)(I)I |
正規SMILES |
[Sb+3].[I-].[I-].[I-] |
沸点 |
400 °C |
Color/Form |
Ruby-red, trigonal crystals (yellowish-green modifications have been observed) Red rhombic crystals Red-to-yellow crystals |
密度 |
4.92 g/cu cm at 25 °C |
melting_point |
171 °C |
| 7790-44-5 | |
ピクトグラム |
Irritant; Environmental Hazard |
賞味期限 |
Stable under recommended storage conditions. |
溶解性 |
Reacts with water Decomposes in water with precipitation of oxyiodide Soluble in ethanol, acetone; insoluble in carbon tetrachloride Souble in alcohol; acetone; carbon disulfide, hydrochloric acid, solution of potassium iodide; insoluble in carbon tetrachloride |
蒸気圧 |
1 mm Hg at163.6 °C |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of antimony triiodide?
A1: Antimony triiodide has the molecular formula SbI3 and a molecular weight of 502.475 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing antimony triiodide?
A2: Raman spectroscopy is widely used to study the vibrational modes and structural changes in antimony triiodide, particularly under high pressure. [, ] Additionally, Mössbauer spectroscopy provides insights into the intermolecular bonding within the material. []
Q3: What are some applications of antimony triiodide thin films?
A3: Antimony triiodide thin films exhibit photosensitivity and have been investigated for their potential in applications like photodetectors and solar cells. [, ]
Q4: How is antimony triiodide utilized in perovskite solar cells?
A4: Researchers have explored incorporating antimony triiodide into perovskite solar cells through various methods. One approach involves reacting it with antimony trisulfide (Sb2S3) and methylammonium iodide (MAI) to form methylammonium antimony sulfur diiodide (MASbSI2), which acts as the light-harvesting component. [] Another method utilizes antimony triiodide to directly synthesize antimony sulfoiodide (SbSI) under mild conditions for use in solar cells. []
Q5: How does the pressure impact the properties of antimony triiodide?
A5: Studies using synchrotron X-ray diffraction and Raman spectroscopy have revealed that antimony triiodide undergoes both structural and electronic transitions under high pressure. [, ] These pressure-induced changes can significantly influence its electrical conductivity and other physical properties.
Q6: What catalytic properties does antimony triiodide exhibit?
A6: Antimony triiodide acts as a Lewis acid catalyst in various organic reactions. For instance, it has been identified as an efficient catalyst for the synthesis of polyfunctionalized piperidines. []
Q7: How stable is antimony triiodide, and are there strategies to improve its stability?
A7: While antimony triiodide is generally stable under ambient conditions, it can undergo photodecomposition when exposed to light. [] The formation of complexes with ligands like tetrahydrofuran (THF) can enhance its stability. []
Q8: Have computational methods been used to study antimony triiodide?
A8: Yes, computational chemistry methods like density functional theory (DFT) have been employed to investigate the structural, electronic, and elastic properties of antimony triiodide. [] These calculations provide valuable insights into its bonding characteristics and behavior under different conditions.
Q9: Is antimony triiodide toxic, and what safety precautions should be taken when handling it?
A9: Antimony compounds, including antimony triiodide, can be toxic. It is crucial to handle them with care, following appropriate safety precautions and guidelines. Always refer to the material safety data sheet (MSDS) for specific handling and disposal instructions. []
Q10: How is the vapor pressure of antimony triiodide determined?
A10: The vapor pressure of antimony triiodide has been investigated using various experimental techniques. [, ] These studies are crucial for understanding its sublimation behavior and for applications involving vapor deposition or thin film fabrication.
Q11: What is the historical significance of antimony triiodide in chemical research?
A11: Antimony triiodide has a rich history in chemical research. Early studies focused on its molecular structure using electron diffraction. [] Over the years, its unique properties have led to its exploration in various fields, from organic synthesis to materials science.
Q12: How does research on antimony triiodide contribute to cross-disciplinary applications?
A12: The study of antimony triiodide extends beyond traditional chemistry, impacting areas like materials science, condensed matter physics, and renewable energy. Its use in perovskite solar cells exemplifies its potential in cutting-edge technologies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)






